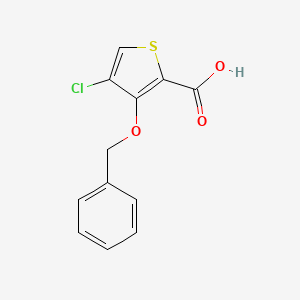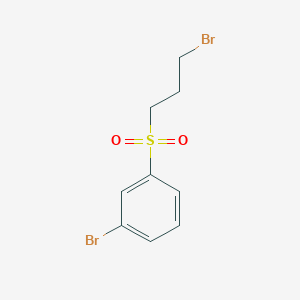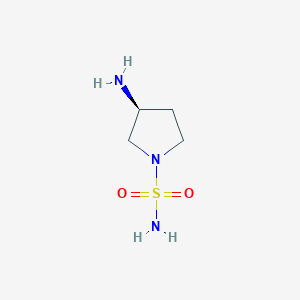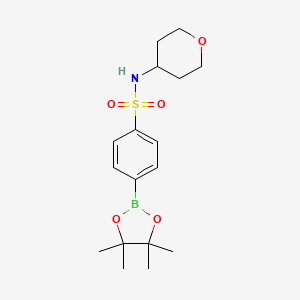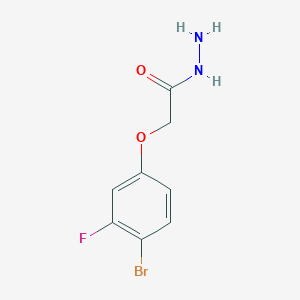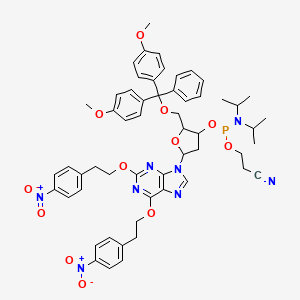
2'-Deoxyxanthosine CEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyxanthosine CEP is a nucleoside analog that has garnered attention in the biomedical sector due to its therapeutic potential. It is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for addressing inflammation-related disorders and combating certain types of cancer.
Méthodes De Préparation
The synthesis of 2’-Deoxyxanthosine CEP can be achieved through enzymatic methods using nucleoside phosphorylases and 2’-deoxyribosyltransferases. These enzymes facilitate the glycosylation reactions, which are more efficient than traditional multistep chemical methods that require several protection and deprotection steps . Industrial production methods often involve the use of biocatalysts to optimize the synthesis process and improve yield.
Analyse Des Réactions Chimiques
2’-Deoxyxanthosine CEP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of xanthine derivatives, while reduction can yield deoxy derivatives .
Applications De Recherche Scientifique
2’-Deoxyxanthosine CEP has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acid analogs. In biology, it is studied for its role in DNA repair and mutagenesis. In medicine, it is explored for its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has applications in the industry for the production of nucleoside-based pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2’-Deoxyxanthosine CEP involves its incorporation into DNA, where it can induce mutations by deamination of nucleobases. This process results in the formation of xanthine from guanine, which can lead to errors during DNA replication. The compound’s anti-cancer properties are attributed to its ability to interfere with DNA synthesis and repair, ultimately leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
2’-Deoxyxanthosine CEP is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include 2’-deoxyinosine, 2’-deoxyuridine, and 2’-deoxyoxanosine. While these compounds also undergo deamination and can be incorporated into DNA, 2’-Deoxyxanthosine CEP is distinguished by its stability and specific applications in anti-cancer and anti-inflammatory research .
Propriétés
Formule moléculaire |
C56H61N8O12P |
|---|---|
Poids moléculaire |
1069.1 g/mol |
Nom IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C56H61N8O12P/c1-38(2)62(39(3)4)77(74-32-10-31-57)76-49-35-51(75-50(49)36-73-56(42-11-8-7-9-12-42,43-17-25-47(69-5)26-18-43)44-19-27-48(70-6)28-20-44)61-37-58-52-53(61)59-55(72-34-30-41-15-23-46(24-16-41)64(67)68)60-54(52)71-33-29-40-13-21-45(22-14-40)63(65)66/h7-9,11-28,37-39,49-51H,10,29-30,32-36H2,1-6H3 |
Clé InChI |
UIIKKYYIJWWPOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])OCCC8=CC=C(C=C8)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


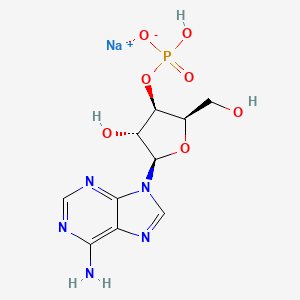
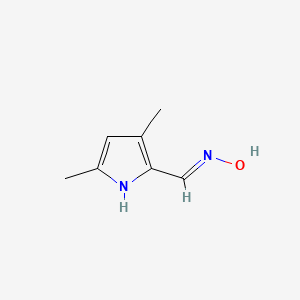

![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
